4-Cyano-3-isobutoxyphenylboronic acid
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Overview
Description
4-Cyano-3-isobutoxyphenylboronic acid is a boronic acid derivative with the chemical formula C11H14BNO3. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
The synthesis of 4-Cyano-3-isobutoxyphenylboronic acid typically involves the reaction of 4-cyano-3-isobutoxyphenylboronic ester with a suitable boron reagent. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-Cyano-3-isobutoxyphenylboronic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Cyano-3-isobutoxyphenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Biology: This compound can be used to modify biomolecules, enabling the study of biological processes and the development of new drugs.
Industry: The compound is used in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism by which 4-Cyano-3-isobutoxyphenylboronic acid exerts its effects involves the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst, forming a new carbon-carbon bond. This reaction is facilitated by the base, which helps to activate the boronic acid group .
Comparison with Similar Compounds
4-Cyano-3-isobutoxyphenylboronic acid can be compared with other boronic acid derivatives, such as 3-formylphenylboronic acid and 4-formylphenylboronic acid . While these compounds share similar chemical properties, this compound is unique due to the presence of the cyano and isobutoxy groups, which can influence its reactivity and applications.
Similar compounds include:
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
- 4-Cyano-3-methoxyphenylboronic acid
These compounds are used in various chemical reactions and have applications in organic synthesis, materials science, and pharmaceuticals .
Properties
IUPAC Name |
[4-cyano-3-(2-methylpropoxy)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BNO3/c1-8(2)7-16-11-5-10(12(14)15)4-3-9(11)6-13/h3-5,8,14-15H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPWKDQSQZTZGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C#N)OCC(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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